methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate
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Overview
Description
Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound is often used in various chemical and biological research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant inhibitory activity .
Mode of Action
It is likely that the compound interacts with its targets in a dose-dependent manner .
Biochemical Pathways
It is known that the compound is a heterocyclic building block used in chemical synthesis .
Result of Action
Similar compounds have been shown to possess a significant zone of inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Amidation Reaction: The tetrazole derivative is then reacted with 4-aminobenzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the tetrazole ring.
Scientific Research Applications
Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Another heterocyclic compound with similar structural features but containing an imidazole ring instead of a tetrazole ring.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: A triazole derivative with similar applications in chemical and biological research.
Uniqueness
Methyl 4-(4-(1H-tetrazol-1-yl)benzamido)benzoate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its stability and ability to participate in various chemical reactions, making this compound a valuable tool in research and development.
Properties
IUPAC Name |
methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c1-24-16(23)12-2-6-13(7-3-12)18-15(22)11-4-8-14(9-5-11)21-10-17-19-20-21/h2-10H,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGFDMQYRMUKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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